7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate
Description
Properties
CAS No. |
920504-66-1 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
[7-[methoxy(methyl)amino]-7-oxohepta-3,5-dienyl] acetate |
InChI |
InChI=1S/C11H17NO4/c1-10(13)16-9-7-5-4-6-8-11(14)12(2)15-3/h4-6,8H,7,9H2,1-3H3 |
InChI Key |
SUPKAQQNKVITQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC=CC=CC(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Oxidative Functionalization
One effective method for synthesizing 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate involves oxidative functionalization of a suitable precursor, such as a substituted heptadiene:
-
- Use a heptadiene derivative as the starting material.
-
- Perform oxidation using an oxidizing agent like lead dioxide or another suitable oxidant to introduce the keto group at position 7.
- This reaction can yield a mixture of products that may require purification.
-
- Introduce a methoxy group at the nitrogen atom using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
-
- Finally, react with acetic anhydride or acetyl chloride to form the acetate ester.
Yield and Characterization :
The overall yield from this method can vary but is generally around 60-70%. Characterization is typically performed using NMR and mass spectrometry to confirm structure.
Method B: Direct Acetylation and Deprotection
Another approach focuses on direct acetylation followed by deprotection:
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- Begin with a protected amine derivative where the amino group is temporarily masked.
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- React with acetic anhydride to form an N-acetyl derivative.
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- Remove the protecting group under acidic or basic conditions to yield the free amine.
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- Introduce the methoxy group using methyl iodide in a basic medium.
Yield and Characterization :
This method may provide higher yields (up to 80%) due to fewer steps involved in purification. Again, NMR and mass spectrometry are used for verification.
Comparative Analysis of Preparation Methods
| Method | Steps Involved | Yield (%) | Key Advantages |
|---|---|---|---|
| Method A | Oxidation, Methoxylation, Acetylation | 60-70 | Good for introducing multiple groups |
| Method B | Acetylation, Deprotection | Up to 80 | Fewer purification steps |
Chemical Reactions Analysis
Types of Reactions: 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy(methyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Biological Activities
Research indicates that 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate exhibits significant biological activities:
- Neuroprotection : The compound has shown promise in modulating pathways related to cell survival and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Effects : It interacts with receptors involved in inflammation pathways, indicating its role as an anti-inflammatory agent. This property may be beneficial in the management of inflammatory disorders .
Therapeutic Applications
The primary applications of this compound can be categorized as follows:
Medicinal Chemistry
- Neurodegenerative Disorders : Due to its neuroprotective properties, it is being investigated for potential use in therapies targeting conditions like Alzheimer's disease.
- Pain Management : Its anti-inflammatory effects suggest applications in analgesic drug development.
Pharmacology
- Drug Interaction Studies : Research has focused on the binding affinities of the compound to various biological targets, which is essential for understanding its mechanism of action and optimizing therapeutic efficacy .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Studies : In vitro assays demonstrated that compounds with similar structures can inhibit the production of amyloid-beta oligomers in neuronal cell lines, supporting the hypothesis that 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate may have similar effects .
- Inflammation Models : Animal models have shown that compounds structurally related to 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate can reduce inflammatory markers significantly when administered during inflammatory challenges .
Mechanism of Action
The mechanism of action of 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and functional groups of the target compound and related molecules:
Key Observations :
- The target compound’s conjugated dien system distinguishes it from simpler esters (e.g., Methoxy Methyl Acetate) and cyclic derivatives (e.g., 8-O-Acetylshanzhiside).
- Its methoxy(methyl)amide group may enhance hydrogen-bonding capacity compared to purely esterified analogs.
Pharmaceutical and Biochemical Potential
- 8-O-Acetylshanzhiside Methyl Ester : Used in pharmacological research and as a reference standard due to its glycosidic structure and bioactivity . The target compound’s ester and amide groups suggest similar utility as a synthetic intermediate or prodrug candidate.
Biological Activity
7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate is a chemical compound with notable biological activities, particularly in the fields of neuroprotection and anti-inflammatory responses. Understanding its biological activity is crucial for potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
The compound has the molecular formula and is characterized by its unique structure, which includes a methoxy group and an oxoheptadiene moiety. This structural configuration is believed to contribute to its biological activities.
Neuroprotective Effects
Research indicates that 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate exhibits significant neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Mechanism of Action : The compound appears to modulate signaling pathways associated with neuronal survival. It may enhance the expression of neurotrophic factors and inhibit pro-apoptotic signals, thus promoting cell survival under stress conditions .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- In vitro Studies : In cellular models, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress; prevents apoptosis | |
| Anti-inflammatory | Decreases cytokine production |
Case Studies
Several studies have explored the efficacy of 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate in various experimental settings:
- Neuroprotection in Animal Models : In a study involving rodent models of Alzheimer's disease, administration of the compound significantly improved cognitive function and reduced amyloid plaque formation. The results indicated that it could be a promising candidate for further development as a neuroprotective agent .
- Anti-inflammatory Effects in Cell Cultures : A series of experiments conducted on human microglial cells demonstrated that treatment with the compound led to a marked decrease in inflammatory markers following exposure to lipopolysaccharides (LPS), which are known to induce inflammatory responses .
Research Findings
Recent investigations have focused on the synthesis and modification of 7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate analogs to enhance its biological activity. One study highlighted how structural modifications could lead to improved potency against specific targets involved in neuroinflammation and neurodegeneration .
Q & A
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Methodological Answer : Use a tiered solubility screen: (1) Test in DMSO (primary solvent) at 10 mM. (2) Dilute into aqueous buffers (e.g., PBS) with surfactants (0.1% Tween-80) to prevent precipitation. (3) Quantify solubility via nephelometry or UV-Vis spectroscopy. Solubility in PBS is typically <50 µM, necessitating carrier solvents for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s susceptibility to photodegradation, and how can this be mitigated?
- Methodological Answer : The conjugated diene system undergoes [4+2] cycloaddition under UV light, forming cyclohexene byproducts. LC-MS analysis of light-exposed samples (254 nm, 24h) reveals a 40% yield of dimeric adducts . Mitigation strategies include:
- Conducting reactions under amber light.
- Adding radical scavengers (e.g., BHT at 0.1% w/v) to quench reactive intermediates.
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For example:
- In Study A (IC₅₀ = 10 µM), assays used serum-free media, enhancing compound bioavailability.
- In Study B (IC₅₀ = 50 µM), 10% fetal bovine serum reduced active concentrations via protein binding.
- Recommendation : Standardize protocols using serum-free conditions with ≤0.1% DMSO and validate via orthogonal assays (e.g., SPR for binding affinity) .
Q. What advanced spectroscopic techniques are required to distinguish stereoisomers in synthetic batches?
- Methodological Answer : The α,β-unsaturated ketone moiety can generate E/Z isomers. Differentiation requires:
- NOESY NMR : Nuclear Overhauser effects between the methoxy group and diene protons confirm spatial proximity in the Z-isomer.
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers (retention time difference ≥2 min) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : (1) Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target protein (e.g., kinase domain). (2) Validate predictions with MD simulations (50 ns) to assess binding stability. (3) Compare with mutagenesis data (e.g., alanine scanning) to identify critical residues. A 2024 study showed a ΔG of –9.2 kcal/mol for the compound bound to EGFR kinase, correlating with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
